![molecular formula C14H11NO B169181 3-(4-Methoxyphenyl)benzonitrile CAS No. 154197-00-9](/img/structure/B169181.png)
3-(4-Methoxyphenyl)benzonitrile
Overview
Description
3-(4-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154197-00-9 . It has a molecular weight of 209.25 and its IUPAC name is 4’-methoxy [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)benzonitrile has been analyzed using Density Functional Theory . The InChI code for this compound is 1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3 .Scientific Research Applications
Cycloaromatization Reactions
In a study by Wu, Lin, & Chen (1999), the treatment of 2-((3Z)-undecene-1,5-diynyl)benzonitrile with sodium methoxide in methanol led to the production of various compounds, including 2-(2-pentyl-6-methoxyphenyl)benzonitrile. This demonstrates the role of benzonitrile derivatives in cycloaromatization reactions, a type of chemical reaction used in the synthesis of complex organic compounds.
Dye Sensitized Solar Cells
Latini et al. (2014) explored the use of benzonitrile-based electrolytes in Dye Sensitized Solar Cells (DSSCs). Their research, as described in their paper "Benzonitrile based electrolytes for best operation of dye sensitized solar cells", highlights the long-term stability and efficiency improvements in solar cells through the application of benzonitrile derivatives.
Liquid Crystalline Behavior and Photophysical Properties
Ahipa et al. (2014) synthesized a series of benzonitrile derivatives, including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, as potential mesogens. Their paper, "New 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles: synthesis, liquid crystalline behavior and photophysical properties", discusses the liquid crystalline behavior and photophysical properties of these compounds, indicating their potential use in advanced material sciences.
Synthesis of N-Arylbenzamidines
Koutentis & Mirallai (2010) investigated the synthesis of N-arylbenzamidines from benzonitriles and anilines. In their study, "Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3", they demonstrated the utility of benzonitrile derivatives in the preparation of N-arylbenzamidines, compounds with relevance in organic synthesis and pharmaceutical chemistry.
Image-Guided Surgery
Gibbs-Strauss et al. (2011) explored the use of benzonitrile derivatives in image-guided surgery. Their paper, "Nerve-Highlighting Fluorescent Contrast Agents for Image-Guided Surgery", discusses the development of a novel red-shifted derivative that crosses the blood-nerve barrier and aids in nerve-sparing surgical procedures.
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKOLNFZHPFQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362697 | |
Record name | 3-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)benzonitrile | |
CAS RN |
154197-00-9 | |
Record name | 3-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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